2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

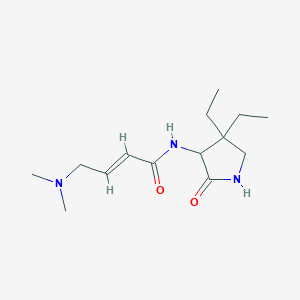

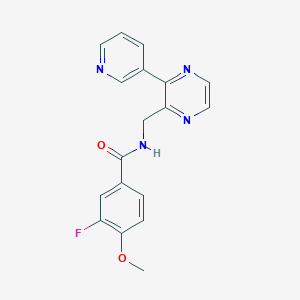

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a compound with the molecular formula C12H10N2O5 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .Scientific Research Applications

Aldose Reductase Inhibitors

A series of compounds related to 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid have been synthesized and tested for their ability to inhibit aldose reductase (AR) and aldehyde reductase (ALR). These compounds demonstrated significant inhibitory activity against AR, a key enzyme implicated in the development of diabetic complications, without markedly inhibiting ALR. The high selectivity and potency of these inhibitors make them potential candidates for clinical development to address diabetic complications by preventing the accumulation of sorbitol within cells, which is catalyzed by AR (Ishii et al., 1996), (Kotani et al., 1997).

Synthesis and Fluorescence Properties

2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a compound with structural similarities, was synthesized and characterized for its fluorescence properties. This compound exhibited a strong fluorescent quenching effect on Co2+, indicating its potential application as a selective fluorescent chemical sensor for Co2+ detection in various analytical settings (Li Rui-j, 2013).

Antimicrobial and Anticancer Activity

Related derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies showcase the versatility of this compound analogs in medicinal chemistry, providing a foundation for the development of new therapeutic agents with potential applications in treating infections and cancer (Abd El-Meguid, 2014), (Salahuddin et al., 2014).

Enzyme Inhibition and Molecular Docking Studies

Further investigations into compounds with similar frameworks have focused on their enzyme inhibitory effects, particularly regarding aldose reductase, and their potential as treatment agents for conditions like cataracts in diabetes. Molecular docking studies have helped elucidate the binding interactions of these inhibitors with the enzyme, guiding the design of more potent and selective therapeutic agents (Da Settimo et al., 2001).

Safety and Hazards

While specific safety and hazard information for 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is not detailed, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name |

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-9(16)7-14-11(18)10(17)13(12(14)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZESXSJIWNIMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)

![4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2815901.png)

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)

![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)

![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2815911.png)